An In-depth Technical Guide to 6-Bromo-5-methoxypicolinaldehyde: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 6-Bromo-5-methoxypicolinaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-5-methoxypicolinaldehyde is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique structural features, comprising a pyridine ring functionalized with a bromine atom, a methoxy group, and an aldehyde, offer multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 6-Bromo-5-methoxypicolinaldehyde, with a focus on its relevance to drug discovery and development.
Chemical Structure and Properties
6-Bromo-5-methoxypicolinaldehyde, also known as 6-bromo-5-methoxy-2-pyridinecarboxaldehyde, possesses the chemical formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol .[1][2] The structure is characterized by a pyridine ring with a bromine atom at the 6-position, a methoxy group at the 5-position, and a formyl (aldehyde) group at the 2-position.
Key Identifiers:
Physicochemical Properties:
| Property | Value | Source |
| Appearance | Solid | [3] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [4] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ether, and ethyl acetate. | [1] |
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9-10 ppm), the aromatic protons on the pyridine ring, and the methoxy group protons (around 3-4 ppm). The coupling patterns of the aromatic protons would be indicative of their relative positions on the pyridine ring.
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¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm), along with signals for the carbons of the pyridine ring and the methoxy group.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the aldehyde group, typically around 1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic ring and the aldehyde, as well as C-O stretching of the methoxy group.
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Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) will be observed for the molecular ion and bromine-containing fragments. Predicted m/z values for various adducts are available in public databases.
Synthesis of 6-Bromo-5-methoxypicolinaldehyde
A definitive, peer-reviewed synthetic protocol for 6-Bromo-5-methoxypicolinaldehyde is not extensively documented in publicly accessible literature. However, a highly plausible and efficient route involves the oxidation of the corresponding alcohol, (6-Bromo-5-methoxypyridin-2-yl)methanol. This precursor is commercially available.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 6-Bromo-5-methoxypicolinaldehyde via oxidation.
Detailed Experimental Protocol (Proposed):
This protocol is a generalized procedure based on common oxidation reactions of primary alcohols to aldehydes. The choice of oxidizing agent can be critical to avoid over-oxidation to the carboxylic acid.
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Dissolution: Dissolve (6-Bromo-5-methoxypyridin-2-yl)methanol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Oxidant: Add a mild oxidizing agent such as manganese dioxide (MnO₂, 5-10 eq), pyridinium chlorochromate (PCC, 1.5-2.0 eq), or perform a Swern oxidation. The choice of oxidant depends on the scale and desired reaction conditions. For MnO₂, the reaction is typically heterogeneous and requires vigorous stirring.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up:
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For MnO₂ oxidation, filter the reaction mixture through a pad of celite to remove the solid manganese dioxide, and wash the filter cake with the reaction solvent.
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For PCC or Swern oxidation, quench the reaction appropriately (e.g., with isopropanol for PCC, or triethylamine followed by water for Swern) and perform an aqueous work-up.
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Extraction: Extract the product into an organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-Bromo-5-methoxypicolinaldehyde.
Rationale for Experimental Choices:
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Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.
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Mild Oxidizing Agent: The use of mild oxidants like MnO₂ or PCC is crucial to prevent the over-oxidation of the aldehyde to the corresponding carboxylic acid, which is a common side reaction with stronger oxidizing agents.
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Anhydrous Conditions: Particularly important for Swern oxidation to avoid decomposition of the reactive intermediates.
Reactivity and Synthetic Utility
The chemical reactivity of 6-Bromo-5-methoxypicolinaldehyde is dictated by its three key functional groups: the aldehyde, the bromine atom, and the methoxy-substituted pyridine ring.
Caption: Key reaction sites of 6-Bromo-5-methoxypicolinaldehyde.
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Aldehyde Group: The aldehyde functionality is a versatile handle for various chemical transformations. It can readily undergo nucleophilic addition reactions with Grignard reagents or organolithium compounds to form secondary alcohols. It is also a substrate for Wittig reactions to generate alkenes, and reductive amination to produce secondary and tertiary amines.
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Bromine Atom: The bromine atom at the 6-position is susceptible to displacement and can participate in a wide range of palladium-catalyzed cross-coupling reactions. These include Suzuki-Miyaura coupling with boronic acids to form C-C bonds, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with amines. This allows for the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents at this position.
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Pyridine Ring: The pyridine ring itself can be further functionalized, although the existing substituents will influence the regioselectivity of subsequent reactions.
Applications in Drug Discovery
Substituted pyridines are a prominent scaffold in a vast number of approved drugs and clinical candidates, owing to their ability to engage in hydrogen bonding and other key interactions with biological targets. While specific drugs derived directly from 6-Bromo-5-methoxypicolinaldehyde are not publicly disclosed, its structure makes it an attractive starting material for the synthesis of novel therapeutic agents.
The strategic placement of the reactive handles allows for the systematic exploration of chemical space around the pyridine core. For instance, the aldehyde can be used to introduce side chains that mimic the interactions of natural ligands, while the bromine atom provides a site for diversification to modulate pharmacokinetic and pharmacodynamic properties. This building block could be instrumental in the development of inhibitors for various enzyme classes, such as kinases and proteases, as well as ligands for G-protein coupled receptors.
Conclusion
6-Bromo-5-methoxypicolinaldehyde is a versatile and valuable synthetic intermediate with significant potential in the field of drug discovery. Its multifunctional nature allows for a wide range of chemical modifications, making it an ideal scaffold for the generation of compound libraries for high-throughput screening and lead optimization. The synthetic route via the oxidation of its corresponding alcohol provides a reliable method for its preparation. As the demand for novel and diverse chemical entities in drug development continues to grow, the utility of such well-functionalized building blocks is expected to increase.
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